The synthesis of methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate typically involves several key steps:
The molecular structure of methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate can be analyzed using various spectroscopic techniques:
The presence of the iodine atom significantly influences both electronic properties and steric factors within the molecule, affecting its reactivity and interactions with biological targets .
Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate is capable of undergoing various chemical reactions:
The mechanism of action for methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate largely depends on its specific applications in biological systems. The compound may interact with various molecular targets such as enzymes or receptors:
Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate exhibits several notable physical and chemical properties:
These properties can influence its solubility, stability, and reactivity in various solvents or under different conditions .
The scientific applications of methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate are diverse:
Indazole derivatives constitute a privileged scaffold in drug discovery due to their versatile bioactivity profiles and structural mimicry of purine bases. The indazole core facilitates targeted interactions with ATP-binding sites of kinases and other biological receptors, enabling therapeutic modulation across diverse disease states. Key derivatives demonstrate anticancer properties through kinase inhibition (e.g., FGFR1-3 inhibition with IC₅₀ values of 36–90 μM and ligand efficiencies of 0.30–0.48) [5]. Additionally, they exhibit antimicrobial effects against bacterial and fungal pathogens and serve as neurological modulators targeting 5-HT receptors and DYRK1A kinases implicated in Alzheimer’s disease [2] [6] [10]. The 2H-indazole tautomer, particularly when substituted at N-2, enhances metabolic stability and binding specificity—properties leveraged in clinical agents like the antiemetic Granisetron and the anti-inflammatory Benzydamine [7] [10].
Table 1: Bioactive Indazole Derivatives and Their Therapeutic Applications
| Compound | Biological Target | Reported Activity | Reference |
|---|---|---|---|
| 3-Iodo-1H-indazole-6-carboxylic acid | Radioiodination substrate | PET imaging probe candidate | [2] |
| 10-Iodo-11H-indolo[3,2-c]quinoline | DYRK1A kinase | IC₅₀ = 31 nM; Alzheimer’s research | [6] |
| 6-Phenylindazole derivatives | FGFR1 | IC₅₀ = 2.0 μM (optimized) | [5] |
| Unsubstituted 1H-indazole | 5-HT₁A receptor | High binding affinity | [10] |
The strategic placement of iodine at C-3 introduces a heavy halogen atom that serves dual roles: enabling radioisotope incorporation (e.g., for ¹²³I/¹²⁴I-based PET tracers) and acting as a directing group for cross-coupling reactions in structure-activity relationship (SAR) exploration [2] . Concurrently, the 6-carboxylate moiety (typically as a methyl ester prodrug in cellular assays) enhances solubility and provides a handle for molecular diversification. Ester hydrolysis yields carboxylic acid derivatives capable of forming salt bridges with lysine/arginine residues in enzymatic pockets—critical for FGFR1 inhibition where H-bonding with Asp641 backbone NH occurs [5]. This combination yields compounds with balanced lipophilicity profiles (LogP = 2.76 for methyl ester; XLogP3 = 1.8 for carboxylic acid), facilitating membrane permeability while retaining water solubility for biological testing [2] .
Table 2: Key Molecular Properties of Methyl 3-Iodo-2-methyl-2H-indazole-6-carboxylate
| Property | Value | Significance |
|---|---|---|
| Molecular formula | C₁₀H₉IN₂O₂ | Iodine content: 40.1% of MW |
| Molecular weight | 316.10 g/mol | Ideal for fragment-based drug design |
| LogP | 2.76 (predicted) | Balances permeability and solubility |
| Hydrogen bond acceptors | 2 | Targets polar kinase residues |
| Rotatable bonds | 2 | Maintains conformational flexibility |
Early indazole syntheses faced challenges in regioselective N-functionalization. Emil Fischer’s 1883 pyrolysis of ortho-hydrazine cinnamic acid yielded unsubstituted indazole, but methods for N-alkylated variants remained elusive until the mid-20th century [7] [10]. The introduction of 2-methyl-2H-indazoles addressed two limitations of 1H-indazoles:
Modern routes to Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate leverage palladium-catalyzed cross-coupling and regioselective electrophilic iodination. Commercial synthesis typically begins with methyl indazole-6-carboxylate, followed by N-2 methylation (using CH₃I/K₂CO₃) and C-3 iodination (I₂/H₂O₂), achieving gram-scale production with >98% purity [3] [9].
Table 3: Evolution of Synthetic Approaches to 2-Methyl-2H-Indazole-6-carboxylates
| Era | Method | Limitations | Advancements in 2-Methyl Series |
|---|---|---|---|
| Pre-1980s | Fischer cyclization | Low yields, unsubstituted indazoles | N/A |
| 1980–2000 | Hydrazine cyclizations | Poor N2-selectivity | Phase-transfer catalysts for N-alkylation |
| Post-2000 | Transition metal catalysis | Cost of Pd/I₂ reagents | Regioselective C-3 iodination (~89% yield) |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8